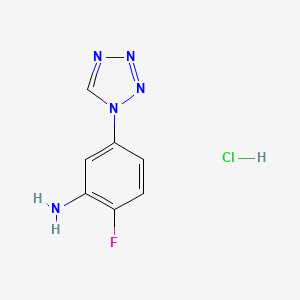

![molecular formula C8H5BrN2O2 B1448272 5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid CAS No. 1363381-10-5](/img/structure/B1448272.png)

5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid

Descripción general

Descripción

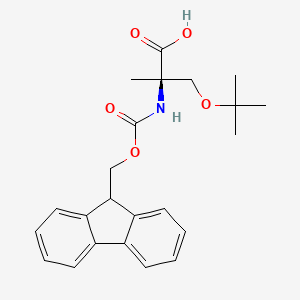

5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H5BrN2O2 . It has a molecular weight of 241.04 . It is a solid substance .

Molecular Structure Analysis

The InChI code for 5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is 1S/C8H5BrN2O2/c9-5-1-2-11-6 (3-5)4-7 (10-11)8 (12)13/h1-4H, (H,12,13) and the InChI Key is FFUOCWOSRKGHRR-UHFFFAOYSA-N .

Chemical Reactions Analysis

As mentioned earlier, reactions involving similar compounds can proceed via an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the Cβ .

Physical And Chemical Properties Analysis

5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid is a solid substance . It should be stored in a refrigerator . The SMILES string for this compound is BrC1=CC2=CC (C (O)=O)=NN2C=C1 .

Aplicaciones Científicas De Investigación

Organic Synthesis

BPPA serves as a versatile building block in organic synthesis. Its bromine atom is a reactive site that can undergo various substitution reactions, making it a valuable intermediate for constructing more complex molecules. For example, it can be used to synthesize novel pyrazolo[1,5-a]pyridine derivatives, which have shown potential in medicinal chemistry due to their biological activity .

Pharmaceutical Research

In pharmaceutical research, BPPA is explored for its potential to create new therapeutic agents. The pyrazolopyridine scaffold is present in many pharmacologically active compounds, and BPPA can be modified to produce new analogs with potential anti-inflammatory, analgesic, or antipyretic effects.

Agrochemical Development

The structural motif of BPPA is also found in agrochemicals. Researchers can use BPPA to develop new pesticides or herbicides. Its ability to bind with various enzymes or receptors in pests makes it a candidate for creating more efficient and environmentally friendly agricultural chemicals .

Material Science

In material science, BPPA can be employed to synthesize organic semiconductors. Its planar structure and ability to form π-π stacking interactions are advantageous for creating materials with desirable electronic properties for use in organic light-emitting diodes (OLEDs) or photovoltaic cells .

Dye and Pigment Industry

BPPA’s chemical structure allows it to be used as an intermediate in the synthesis of dyes and pigments. By undergoing various chemical reactions, it can contribute to the development of new colorants with improved stability and brightness .

Biochemical Research

Due to its unique structure, BPPA is of interest in biochemical research. It can be used as a probe to study enzyme mechanisms or as a ligand in the development of new diagnostic tools. Its interaction with biomolecules can provide insights into the function of biological systems.

Safety and Hazards

Propiedades

IUPAC Name |

5-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-5-1-2-11-6(3-5)4-7(10-11)8(12)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUOCWOSRKGHRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC(=N2)C(=O)O)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

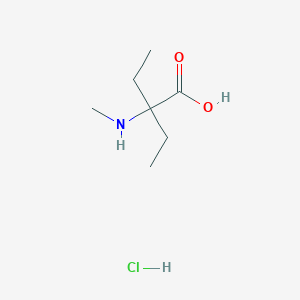

![(R)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride](/img/structure/B1448189.png)

![5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1448190.png)

![3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B1448191.png)

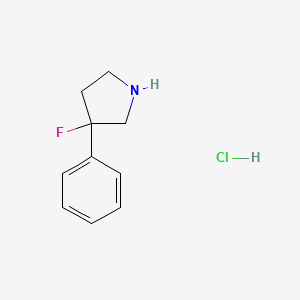

![3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride](/img/structure/B1448192.png)

![1-Azaspiro[4.6]undecane hydrochloride](/img/structure/B1448196.png)

![(2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1448204.png)

![7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1448208.png)

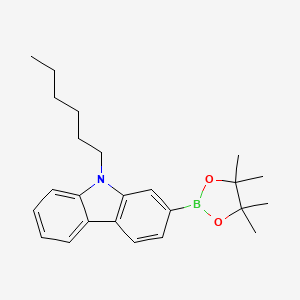

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene](/img/structure/B1448212.png)